molecular formula C11H16BrN B1415495 [1-(4-Bromophenyl)ethyl](ethyl)methylamine CAS No. 1862995-16-1

[1-(4-Bromophenyl)ethyl](ethyl)methylamine

Cat. No. B1415495
CAS RN: 1862995-16-1
M. Wt: 242.16 g/mol
InChI Key: AFVVDVLQWCNHAD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethyl](ethyl)methylamine, also known as 4-Bromoethylethylamine, is an organic compound that is used in a variety of scientific applications. This compound is a derivative of aniline, an aromatic amine. It is a colorless, volatile liquid with a boiling point of 180°C and a flash point of 71°C. It is soluble in many organic solvents and has a pKa of 8.4.

Scientific Research Applications

  • Synthesis of Indole Derivatives :

    • A study by L. Dan (2006) outlined the synthesis of 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl from ethyl 4-chloroacetoacetate, highlighting the Sulfide etherification, Aminating, and Nenitzescu reactions, with a total yield of 36% (Dan, 2006).
  • Enantioselective Enzymatic Acylation :

    • Gill et al. (2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine by way of enantioselective lipase-mediated acylation, achieving >99% ee in the isolation of specific amine and methoxyacetamide derivatives (Gill, Das, & Patel, 2007).
  • Radical Cyclisation for Heterocycles Synthesis :

    • Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, yielding tri- and tetra-cyclic heterocycles. Their methodology involved alkylating azoles for synthesizing radical precursors, which upon cyclization yielded new 6-membered rings attached to the azoles (Allin et al., 2005).
  • Antimicrobial Activity of Succinimide Derivatives :

    • Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and evaluated their in vitro antifungal activities. The bromo derivative particularly exhibited significant inhibitory activities against a spectrum of fungi, showing potential as a novel fungicide (Cvetković et al., 2019).
  • Antinociceptive Activities of Enaminone Compounds :

    • Masocha, Kombian, & Edafiogho (2016) evaluated the antinociceptive activity of certain enaminone compounds, revealing that some of these compounds have significant activity in both the formalin and hot plate tests, indicating potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).
  • Synthesis and Characterization of Benzocazocanones and Indenopyrroles :

    • Behler et al. (2011) investigated the bismuth-mediated ring-expansion reactions of Ethyl 1-oxo-indane-2-carboxylate, leading to the formation of benzo[c]azocane-1-one derivatives and indeno[1,2-b]pyrrole derivatives, providing insight into the synthesis of complex cyclic structures (Behler et al., 2011).

properties

IUPAC Name

1-(4-bromophenyl)-N-ethyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVVDVLQWCNHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenyl)ethyl](ethyl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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